molecular formula C27H34N2O11 B13418033 Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate

Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate

Cat. No.: B13418033
M. Wt: 562.6 g/mol
InChI Key: TUMIIVYXVWWLKI-SEFGFODJSA-N
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Description

Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate is a chemical compound with the molecular formula C27H34N2O11 and a molecular weight of 562.57 g/mol. It is an intermediate in the synthesis of Melatonin Glucuronide Sodium Salt, a glucuronide derivative of Melatonin, which plays a role in circadian rhythms and acts as an antioxidant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate involves multiple steps, starting from Melatonin. The process includes the protection of hydroxyl groups, acetylation, and glucuronidation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. Solvents like chloroform, dichloromethane, DMSO, ethyl acetate, and methanol are commonly used.

Chemical Reactions Analysis

Types of Reactions

Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate undergoes various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives.

    Reduction: Formation of reduced forms.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halides. Reaction conditions such as temperature, pH, and solvent choice are optimized for each specific reaction.

Major Products Formed

The major products formed from these reactions include various derivatives of Melatonin Glucuronide, which have different biological activities and applications.

Scientific Research Applications

Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in circadian rhythms and antioxidant properties.

    Medicine: Investigated for potential therapeutic applications in sleep disorders and oxidative stress-related conditions.

    Industry: Utilized in the production of pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate involves its conversion to Melatonin Glucuronide, which interacts with melatonin receptors (MT1 and MT2) in the brain. These receptors regulate sleep-wake cycles and circadian rhythms. The compound also exhibits antioxidant properties by scavenging free radicals and upregulating antioxidant enzymes .

Comparison with Similar Compounds

Similar Compounds

    Melatonin: The parent compound, known for regulating sleep and circadian rhythms.

    Melatonin Glucuronide: A direct derivative with enhanced solubility and bioavailability.

    Ashwagandha: An adaptogen with stress-relieving properties, often compared with melatonin for sleep-related applications.

Uniqueness

Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate is unique due to its specific glucuronide modification, which enhances its solubility and stability. This makes it a valuable intermediate in the synthesis of Melatonin Glucuronide Sodium Salt, offering potential advantages in therapeutic applications.

Properties

Molecular Formula

C27H34N2O11

Molecular Weight

562.6 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-6-[3-(2-acetamidoethyl)-5-methoxyindol-1-yl]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C27H34N2O11/c1-14(30)28-10-9-19-12-29(22-8-7-20(35-6)11-21(19)22)27-26(39-18(5)34)25(38-17(4)33)24(37-16(3)32)23(40-27)13-36-15(2)31/h7-8,11-12,23-27H,9-10,13H2,1-6H3,(H,28,30)/t23-,24-,25+,26-,27+/m1/s1

InChI Key

TUMIIVYXVWWLKI-SEFGFODJSA-N

Isomeric SMILES

CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)C3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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